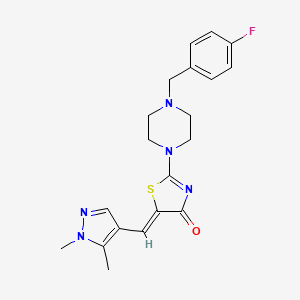

(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(4-(4-fluorobenzyl)piperazin-1-yl)thiazol-4(5H)-one

説明

The compound “(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(4-(4-fluorobenzyl)piperazin-1-yl)thiazol-4(5H)-one” is a heterocyclic thiazolone derivative characterized by a pyrazole-methylene moiety and a piperazine-fluorobenzyl substituent. The (Z)-stereochemistry at the methylene bridge and the presence of a 4-fluorobenzyl group may influence its binding affinity and metabolic stability compared to non-fluorinated analogs .

特性

IUPAC Name |

(5Z)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5OS/c1-14-16(12-22-24(14)2)11-18-19(27)23-20(28-18)26-9-7-25(8-10-26)13-15-3-5-17(21)6-4-15/h3-6,11-12H,7-10,13H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEQQLBXWGXUCQ-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(4-(4-fluorobenzyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound integrates a thiazole ring with pyrazole and piperazine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Assay : In vitro studies demonstrated that thiazole derivatives exhibit selective cytotoxicity against glioma cell lines. For example, one derivative showed an IC50 value of 5.13 µM against the C6 glioma cell line, indicating potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .

- Mechanism of Action : Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells, leading to cell cycle arrest predominantly in the G0/G1 phase .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The introduction of various substituents on the thiazole ring has been shown to enhance antibacterial and antifungal activities.

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4 | Antibacterial |

| Similar Thiazole Derivative | Escherichia coli | 8 | Antibacterial |

| Thiazole-Pyrazole Derivative | Candida albicans | 16 | Antifungal |

The compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .

Enzyme Inhibition Studies

Thiazole derivatives have been investigated for their ability to inhibit specific enzymes related to metabolic disorders.

Key Findings

- 11β-Hydroxysteroid Dehydrogenase Inhibition : Studies on similar compounds demonstrated that they could inhibit 11β-HSD1, an enzyme implicated in metabolic diseases such as obesity and type 2 diabetes. One derivative showed an IC50 value of 0.07 µM, indicating strong inhibitory potential .

- Selectivity : The selectivity of these compounds for 11β-HSD1 over other isoforms suggests their potential utility in developing targeted therapies for metabolic syndromes .

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Empirical testing through various bioassays has shown that (Z)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-(4-(4-fluorobenzyl)piperazin-1-yl)thiazol-4(5H)-one may inhibit the growth of bacteria and fungi. Studies have demonstrated that derivatives of thiazole compounds often display enhanced activity against resistant strains of pathogens.

Anticancer Potential

The thiazole and pyrazole rings in the compound are known to play roles in anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, potentially involving the inhibition of specific signaling pathways. Further research is required to elucidate the precise mechanisms and evaluate its efficacy in vivo.

Neuropharmacological Effects

The piperazine component suggests potential applications in neuropharmacology. Compounds containing piperazine have been investigated for their effects on neurotransmitter systems, indicating possible use as anxiolytics or antidepressants. The presence of the fluorobenzyl group may enhance blood-brain barrier permeability, making this compound a candidate for further exploration in treating neurological disorders.

Material Science Applications

Beyond biological applications, this compound may find applications in material science due to its unique chemical properties:

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing thermal stability or mechanical properties of polymers.

Nanotechnology

Incorporating this compound into nanomaterials may lead to enhanced functionalities such as increased surface area or improved catalytic activity.

Case Studies

Several studies have explored the applications of similar compounds:

Case Study 1: Antimicrobial Testing

A study evaluated thiazole derivatives against various bacterial strains, demonstrating significant inhibition rates comparable to standard antibiotics . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Research

Research on related pyrazole compounds indicated their ability to induce cell cycle arrest and apoptosis in cancer cell lines . This suggests that further investigation into this compound could reveal similar therapeutic potentials.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other heterocyclic derivatives synthesized for bioactivity screening. For instance, 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) and 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h) (described in ) feature pyrazole and tetrazole cores but differ in substituents and ring systems. Key comparisons include:

| Parameter | Target Compound | Compound 4g | Compound 4h |

|---|---|---|---|

| Core Structure | Thiazol-4(5H)-one | Pyrazol-3-one with tetrazole and benzodiazepine | Pyrazol-3-one with tetrazole and oxazepine |

| Key Substituents | 4-(4-fluorobenzyl)piperazin-1-yl, 1,5-dimethylpyrazole | Coumarin-3-yl, benzodiazepine, tetrazole | Coumarin-3-yl, oxazepine, tetrazole |

| Stereochemistry | (Z)-configuration at methylene bridge | Not explicitly stated | Not explicitly stated |

| Fluorination | 4-fluorobenzyl group (enhances lipophilicity and metabolic stability) | Non-fluorinated coumarin | Non-fluorinated coumarin |

| Potential Targets | Kinases, GPCRs (inferred from piperazine and fluorobenzyl motifs) | GABA receptors (benzodiazepine moiety) | Serotonin receptors (oxazepine moiety) |

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability: Piperazine derivatives are prone to N-dealkylation, but fluorination may slow hepatic clearance. In contrast, coumarin-based analogs (4g, 4h) may face rapid glucuronidation due to phenolic groups.

Research Findings

- Synthetic Accessibility : The target compound’s synthesis requires precise control of (Z)-stereochemistry, which may reduce yield compared to 4g/4h, where stereochemistry is less critical .

- Toxicity : Fluorinated aromatic systems (as in the target compound) are associated with lower acute toxicity in rodent models compared to halogenated benzodiazepines like 4g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。